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Compound of Interest

Compound Name: ZINC36617540
CAS No.: 1174905-91-9
Cat. No.: B611946
Get Quote
. J

Case ID: ZINC36617540 (CAS: 1174905-91-9) Chemical Name: 3-(3,3-diphenyltriaz-1-en-1-
yl)-2-methylquinazolin-4(3H)-one Classification: Triazene-based Screening Hit / Potential PAIN
(Pan-Assay Interference Compound) Support Level: Tier 3 (Advanced Chemical Biology)[1]

Part 1: Executive Summary & Root Cause Analysis

The Issue: Users frequently report inconsistent IC

values, rapid loss of potency in aqueous buffers, or "false positive" signals in covalent binding
assays when working with ZINC36617540.

The Root Cause: The instability stems from the triazene linker (

).[1] While this functional group can provide favorable rigid geometry for docking (as seen in
HIV-Nef pharmacophore models), it is chemically labile.[1]

e Acid Sensitivity: In acidic or even neutral aqueous media, the triazene moiety undergoes
proton-assisted hydrolysis.[1]
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e Decomposition Products: The cleavage generates diphenylamine and a reactive
quinazolinone-diazonium ion.[1]

e Assay Interference: The diazonium species is a potent electrophile that can non-specifically
alkylate nucleophilic residues (Cys, Lys, His) on your target protein, leading to irreversible
“false" inhibition.

Part 2: Mechanism of Instability (Visualized)

Understanding the decomposition pathway is critical for troubleshooting. The diagram below
illustrates how ZINC36617540 degrades under physiological conditions.
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Caption: Acid-mediated hydrolysis of ZINC36617540 yielding a reactive diazonium species.[1]

Part 3: Troubleshooting Guide & FAQs

Q1: My stock solution in DMSO turned from yellow to orange/brown.
Is it still good?

Status: Suspect.

o Explanation: Pure triazenes are often yellow.[1] A color shift to brown typically indicates
oxidation of the liberated diphenylamine or diazonium coupling reactions.

e Solution: Check the stock via LC-MS immediately. If the peak for parent mass (MW ~355.4)
is <95%, discard.

e Prevention: Store DMSO stocks at -20°C or -80°C, strictly in the dark, and under
argon/nitrogen. Avoid repeated freeze-thaw cycles which introduce atmospheric moisture.[1]
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Q2: Why does the compound show activity in the biochemical assay
but not in the cell-based assay?

Diagnosis: Half-life Discrepancy.

e Reason: In biochemical buffers (often pH 7.4), the compound may degrade within minutes to
hours. If the degradation product (diazonium) alkylates the enzyme, you see inhibition. In cell
culture media (containing serum, glutathione, and nucleophiles), the reactive diazonium is
rapidly quenched by the medium components before it can enter the cell and hit the target.

o Test: Perform a time-dependent stability test in your specific assay buffer (see Protocol A
below).

Q3: Can | use acidic HPLC buffers (0.1% Formic Acid) for QC?
Critical Warning: NO.

o Risk: Standard LC-MS methods use acidic mobile phases.[1] This will decompose
ZINC36617540 on the column, showing you two peaks (breakdown products) even if your
sample was pure.

o Correction: Use a neutral pH method (e.g., Ammonium Bicarbonate, pH 7.5-8.0) or minimize
column residence time.

Part 4: Validated Protocols
Protocol A: Stability Assessment in Assay Media

Purpose: To determine if the IC

is valid or an artifact of decomposition.
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Step Action Technical Note

Use your exact assay buffer
1 Prepare Buffer (e.g., PBS pH 7.4). Do not add

protein yet.

Add ZINC36617540 to 10 uM

2 Spike ]
(final DMSO < 1%).

Hold at 37°C. Take aliquots at
T=0, 15, 30, 60, 120 min.

3 Incubate

Dilute aliquot 1:1 with cold
4 Quench Acetonitrile + 1% NH4OH

(Basic quench).

Inject onto HPLC (Neutral

> Analyze _
mobile phase).
Plot % Parent Remaining vs.
6 Calculate Time. Calculate

Decision Matrix:

: The compound is too unstable for standard incubation assays.[1]

o If

: Proceed, but keep assay times short.

Protocol B: Distinguishing Reversible vs. Irreversible (Covalent)
Inhibition

Purpose: To check if the diazonium ion is alkylating your target.[1]

e Incubate enzyme with ZINC36617540 at 10x IC
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for 1 hour.

¢ Dilute the mixture 100-fold into substrate solution (Jump-dilution method).
e Measure enzymatic activity immediately.[1]
o Recovery of Activity: Indicates reversible binding (Intact molecule likely active).

o No Recovery: Indicates irreversible modification (Likely diazonium alkylation artifact).

Part 5: Data Summary Table

Physicochemical Profile of ZINC36617540

Implications for

Parameter Value . .
Experimentation
) Monitor m/z 356.4 [M+H]+ in
Molecular Weight 355.40 g/mol N
positive mode.[1]
High lipophilicity; prone to
Calculated LogP ~3.5-4.2 aggregation in aqueous buffer.
[1] Use 0.01% Triton X-100.[1]
Protonation triggers rapid
pKa (Triazene N) ~3.0-4.0 decomposition.[1] Keep pH >
7.0.
B ) Precipitates easily.[1] Do not
Solubility Low in water _
exceed 50 puM in assay buffer.
Triazenes are frequent hitters
Key Risk PAINS Flag in HTS due to reactivity, not
specific binding.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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